ethyl 7-methyl-6-(4-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Ethyl 7-methyl-6-(4-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound is notable for its intricate structure, which includes multiple rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of ethyl 7-methyl-6-(4-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazatricyclo ring system: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the benzoyl group: This step involves the acylation of the intermediate compound with 4-methylbenzoyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Ethyl 7-methyl-6-(4-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or other reactive sites, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Ethyl 7-methyl-6-(4-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with specific biological activities.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 7-methyl-6-(4-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 7-methyl-6-(4-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares some structural similarities but differs in the ring system and functional groups.
2-oxo/thioxo/imino-1,2,3,4-tetrahydropyrimidines: These compounds have a similar core structure but differ in the substituents and specific ring systems.
The uniqueness of ethyl 7-methyl-6-(4-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[840
Properties
Molecular Formula |
C23H20N4O4 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
ethyl 7-methyl-6-(4-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C23H20N4O4/c1-4-31-23(30)17-13-16-19(24-18-7-5-6-12-27(18)22(16)29)26(3)20(17)25-21(28)15-10-8-14(2)9-11-15/h5-13H,4H2,1-3H3 |
InChI Key |
AFDLEQVPAHSTAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
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